REACTION_CXSMILES
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[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16].Cl[C:20]([S:22]Cl)=[O:21]>>[OH:1][C:2]1[C:10]([C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:9][C:5]([C:6]2[O:7][C:20](=[O:21])[S:22][N:8]=2)=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16]
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Name
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|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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OC1=C(C=C(C(=O)N)C=C1C(C)(C)C)C(C)(C)C
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Name
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|
Quantity
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3.18 g
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Type
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reactant
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Smiles
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ClC(=O)SCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Recrystallization from toluene:heptane (1:1)
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Name
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|
Type
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product
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Smiles
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OC1=C(C=C(C=C1C(C)(C)C)C1=NSC(O1)=O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |